[2-(4-Methylphenyl)-2-oxo-1-phenylethyl] 2-(thiophene-2-carbonylamino)acetate
Overview
Description
[2-(4-Methylphenyl)-2-oxo-1-phenylethyl] 2-(thiophene-2-carbonylamino)acetate is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methylphenyl)-2-oxo-1-phenylethyl] 2-(thiophene-2-carbonylamino)acetate typically involves multi-step organic reactions. The starting materials might include 4-methylacetophenone, benzaldehyde, and thiophene-2-carbonyl chloride. The synthesis could involve steps such as:
Aldol Condensation: Combining 4-methylacetophenone and benzaldehyde under basic conditions to form an α,β-unsaturated ketone.
Michael Addition: Adding a nucleophile to the α,β-unsaturated ketone to form a 1,5-dicarbonyl compound.
Acylation: Reacting the 1,5-dicarbonyl compound with thiophene-2-carbonyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include using catalysts, controlling temperature and pressure, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or thiophene rings.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, [2-(4-Methylphenyl)-2-oxo-1-phenylethyl] 2-(thiophene-2-carbonylamino)acetate can be used as a building block for synthesizing more complex molecules. It may also serve as a model compound for studying reaction mechanisms.
Biology
In biological research, this compound could be investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential, including their ability to interact with specific biological targets.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of [2-(4-Methylphenyl)-2-oxo-1-phenylethyl] 2-(thiophene-2-carbonylamino)acetate would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- [2-(4-Methylphenyl)-2-oxo-1-phenylethyl] acetate
- [2-(4-Methylphenyl)-2-oxo-1-phenylethyl] 2-(furan-2-carbonylamino)acetate
Uniqueness
The presence of the thiophene ring in [2-(4-Methylphenyl)-2-oxo-1-phenylethyl] 2-(thiophene-2-carbonylamino)acetate may confer unique electronic properties and reactivity compared to similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
[2-(4-methylphenyl)-2-oxo-1-phenylethyl] 2-(thiophene-2-carbonylamino)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4S/c1-15-9-11-16(12-10-15)20(25)21(17-6-3-2-4-7-17)27-19(24)14-23-22(26)18-8-5-13-28-18/h2-13,21H,14H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STXWQLXWDGILOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)CNC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.